molecular formula C11H12N2O3 B12360126 3-(4-Nitrophenyl)-2-piperidinone

3-(4-Nitrophenyl)-2-piperidinone

Cat. No.: B12360126
M. Wt: 220.22 g/mol
InChI Key: CZOOPIVYGAULML-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1H-pyridin-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyridinone precursor under specific conditions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(4-Nitrophenyl)-1H-pyridin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1H-pyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridinone ring.

Scientific Research Applications

3-(4-Nitrophenyl)-1H-pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1H-pyridin-2-one and its derivatives largely depends on the specific biological target or chemical reaction it is involved in. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can play a crucial role in binding to the active site of enzymes or receptors, while the pyridinone ring can contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1H-indole-2-one: Similar structure but with an indole ring instead of a pyridinone ring.

    3-(4-Nitrophenyl)-1H-pyrazin-2-one: Similar structure but with a pyrazinone ring instead of a pyridinone ring.

    3-(4-Nitrophenyl)-1H-pyrrol-2-one: Similar structure but with a pyrrolone ring instead of a pyridinone ring.

Uniqueness

3-(4-Nitrophenyl)-1H-pyridin-2-one is unique due to its specific combination of a nitrophenyl group and a pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitrophenyl group enhances its reactivity and potential for modification, while the pyridinone ring provides a stable and versatile scaffold for further functionalization.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(4-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C11H12N2O3/c14-11-10(2-1-7-12-11)8-3-5-9(6-4-8)13(15)16/h3-6,10H,1-2,7H2,(H,12,14)

InChI Key

CZOOPIVYGAULML-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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